2-Butenenitrile,3-[[(6-chloro-3-pyridinyl)methyl]methylamino]-
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Overview
Description
(2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile is a chemical compound with a complex structure that includes a chloropyridine ring, a methylamino group, and a butenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with methylamine to form an intermediate, which is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile involves its interaction with specific molecular targets. The chloropyridine moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile: shares similarities with other chloropyridine derivatives and nitrile-containing compounds.
4,4’-Difluorobenzophenone: Another compound with a similar structural motif used in polymer production.
Uniqueness
- The unique combination of a chloropyridine ring and a butenenitrile moiety in (2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile provides distinct chemical and biological properties that are not commonly found in other compounds.
This detailed article provides a comprehensive overview of (2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-[(6-chloropyridin-3-yl)methyl-methylamino]but-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-9(5-6-13)15(2)8-10-3-4-11(12)14-7-10/h3-5,7H,8H2,1-2H3/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRWFHLAFNCDLJ-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)N(C)CC1=CN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/N(C)CC1=CN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652113 |
Source
|
Record name | (2E)-3-{[(6-Chloropyridin-3-yl)methyl](methyl)amino}but-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135411-13-1 |
Source
|
Record name | (2E)-3-{[(6-Chloropyridin-3-yl)methyl](methyl)amino}but-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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